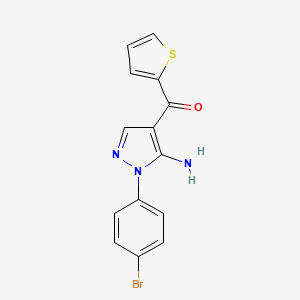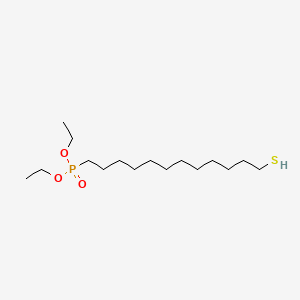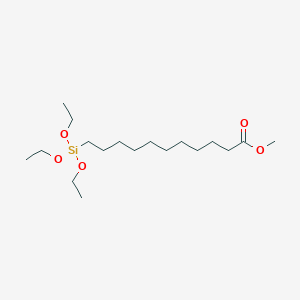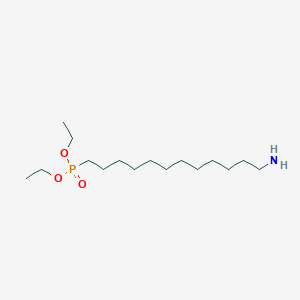
Diethyl 12-aminododecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 12-aminododecylphosphonate is an organic compound with the molecular formula C16H36NO3P and a molecular weight of 321.44 g/mol . It features a central phosphonate group, a dodecyl chain (12 carbons), and an amine group attached at the 12th carbon position. This compound is known for its versatile applications in scientific research, particularly in organic chemistry, materials science, and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 12-aminododecylphosphonate can be synthesized via a reaction between a diethyl phosphonate intermediate and a 12-carbon diamine precursor. The reaction involves selective modification to create a primary amine at the terminal position. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 12-aminododecylphosphonate undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Substitution: Nucleophiles such as halides or other amines under controlled temperature and solvent conditions.
Major Products
Hydrolysis: Diethyl phosphate and dodecylamine derivative.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 12-aminododecylphosphonate has diverse applications in scientific research:
Organic Chemistry: Used as a building block for synthesizing various functional materials.
Materials Science: Utilized in the development of new materials with specific properties.
Drug Discovery: Acts as a versatile intermediate in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of Diethyl 12-aminododecylphosphonate involves several molecular interactions:
Hydrophobic Interactions: The dodecyl chain interacts with biological membranes.
Binding to Acidic Groups: The amine group binds to specific targets containing acidic groups.
Chelation with Metal Ions: The phosphonate group participates in chelation with metal ions or acts as a hydrogen bond acceptor.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Dodecylamine
- Phosphonic acid derivatives
Uniqueness
Diethyl 12-aminododecylphosphonate is unique due to its combination of a long dodecyl chain, an amine group, and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
12-diethoxyphosphoryldodecan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXHOLXFCDFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCN)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
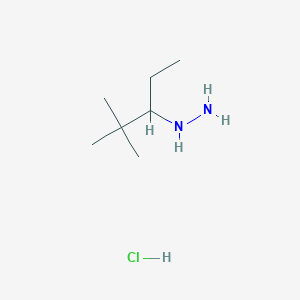
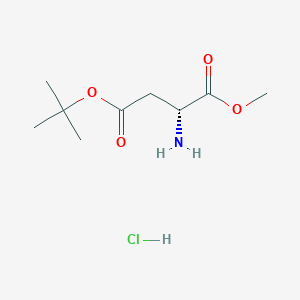
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)


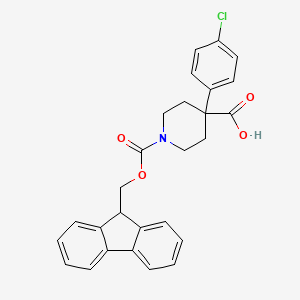

![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)

![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)

